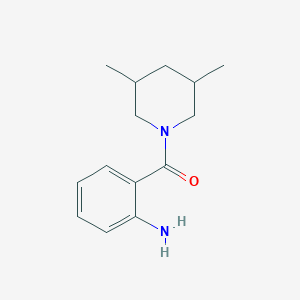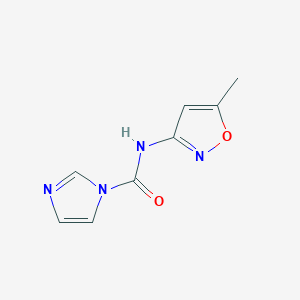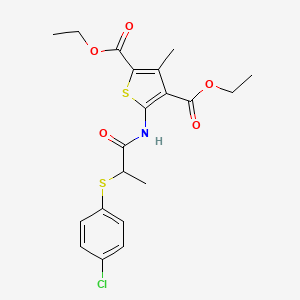![molecular formula C11H8F3I B2832369 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287285-50-9](/img/structure/B2832369.png)
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[111]pentane is a complex organic compound characterized by the presence of an iodine atom and a trifluorophenyl group attached to a bicyclo[111]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the trifluorophenyl group: This step involves the use of a trifluorophenyl halide, which reacts with the bicyclo[1.1.1]pentane core under specific conditions to attach the trifluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxidized product.
Scientific Research Applications
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. These interactions can modulate biological activities and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 3-Iodo-1-(trifluoromethyl)bicyclo[1.1.1]pentane
Uniqueness
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-7-2-1-6(8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQIBUYQCWXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)


![N-[(3,4-dimethoxyphenyl)methyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2832295.png)






![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)
